molecular formula C10H17N3 B2736304 7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 1698408-65-9

7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B2736304
CAS No.: 1698408-65-9
M. Wt: 179.267
InChI Key: HVJQXXBJDFOBSO-UHFFFAOYSA-N
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Description

7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine core is a privileged structure known for its diverse biological activities and is a key pharmacophore in developing inhibitors for various therapeutic targets. Researchers utilize this scaffold to create compounds with potential antitubercular activity, as derivatives have been identified through high-throughput screening against Mycobacterium tuberculosis . Beyond infectious diseases, the pyrazolo[1,5-a]pyrimidine structure serves as a foundation for developing potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a promising target for treating inflammatory and autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis . Furthermore, this core has been optimized in research settings to develop activators of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, presenting a potential therapeutic strategy for conditions like dry eye disease . This compound is intended for research and development purposes only in these and other exploratory areas. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-10(2,3)8-4-6-11-9-5-7-12-13(8)9/h5,7-8,11H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJQXXBJDFOBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCNC2=CC=NN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-tert-butylpyrazole with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Cyclization Reactions

The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common method involves reacting β-ketoesters with 5-aminopyrazoles under acidic or basic conditions . For example:

  • Reactants : Ethyl acetoacetate (β-ketoester) + 5-amino-3-tert-butylpyrazole

  • Conditions : Acetic acid, reflux (3–6 hours)

  • Yield : 70–85%

This reaction proceeds through enamine intermediate formation, followed by intramolecular cyclization to form the fused heterocycle . Microwave-assisted synthesis has also been reported to improve reaction efficiency (e.g., 88–96% yield in 30 minutes) .

Functionalization at the 3-Position

The 3-position of pyrazolo[1,5-a]pyrimidine is highly reactive due to its electron-deficient nature, enabling diverse substitutions:

Reaction Type Reagents/Conditions Products Yield Source
BrominationNBS (N-bromosuccinimide), DMF, 80°C3-Bromo derivative65%
AminationNH₃/MeOH, high pressure3-Amino derivative (e.g., CAS 1697124-08-5)55%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acids3-Aryl derivatives60–75%

These modifications are critical for tuning biological activity, such as enhancing solubility or target binding affinity .

Alkylation and Acylation

The tert-butyl group at the 7-position influences steric hindrance, directing reactions to less hindered sites:

  • N-Alkylation :

    • Reagents : Alkyl halides (e.g., methyl iodide), K₂CO₃, DMF

    • Site : Pyrimidine nitrogen (N1)

    • Yield : 40–60%

  • Acylation :

    • Reagents : Acetyl chloride, pyridine

    • Product : N-Acetylated derivative

    • Application : Improves metabolic stability

Oxidation and Reduction

  • Oxidation :

    • Reagent : m-CPBA (meta-chloroperbenzoic acid)

    • Product : N-Oxide derivatives (enhanced hydrogen-bonding capacity)

  • Reduction :

    • Reagent : H₂, Pd/C

    • Product : Partially saturated analogs (tested for improved bioavailability)

Ring-Opening and Rearrangement

Under strong acidic conditions (e.g., HCl, 100°C), the pyrimidine ring can undergo hydrolysis, yielding pyrazole-carboxamide derivatives . This reactivity is exploited to generate degradants for stability studies.

Reaction Mechanisms

Key mechanistic insights include:

  • Electrophilic Aromatic Substitution : Dominates at the 3-position due to ring electron deficiency.

  • Palladium-Catalyzed Cross-Coupling : Facilitates C–C bond formation at the 3-position via oxidative addition and transmetallation steps.

  • Tautomerism : The pyrazolo[1,5-a]pyrimidine core exists in equilibrium between keto and enol forms, affecting reactivity .

Comparative Reactivity of Analogues

Compound Reactivity Profile Unique Features
3-Bromo-7-tert-butyl derivativeHigh electrophilicity at C3Suitable for cross-coupling reactions
3-Amino-7-tert-butyl derivative Nucleophilic amino groupUsed in peptidomimetic design
3-Methyl-7-tert-butyl derivativeSteric shielding at C3Enhanced metabolic stability

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine and its derivatives exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that the compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. It has been suggested that this compound can protect neuronal cells from oxidative stress and neuroinflammation. In vitro studies showed that it reduces the levels of reactive oxygen species (ROS) and enhances the expression of neurotrophic factors .

Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines in macrophages and other immune cells. This property makes it a candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Science

Pesticidal Applications
In agricultural research, this compound derivatives have been evaluated for their potential as pesticides. Their ability to disrupt specific biochemical pathways in pests makes them effective agents against a variety of agricultural pests. Field trials have shown that these compounds can reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Growth Regulators
Additionally, this compound has been investigated as a plant growth regulator. Studies suggest that it can promote root development and enhance plant growth under stress conditions by modulating hormonal pathways within plants .

Material Science

Polymer Chemistry
In material science, this compound is being explored for its potential applications in polymer chemistry. Its unique structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved resistance to thermal degradation and mechanical stress .

Summary Table of Applications

Field Application Findings/Notes
Medicinal ChemistryAnticancer ActivityInhibits cancer cell proliferation; induces apoptosis through caspase activation
Neuroprotective EffectsReduces oxidative stress; enhances neurotrophic factor expression
Anti-inflammatory PropertiesInhibits pro-inflammatory cytokine production
Agricultural SciencePesticidal ApplicationsEffective against agricultural pests; less harmful to beneficial insects
Growth RegulatorsPromotes root development; enhances growth under stress conditions
Material SciencePolymer ChemistryImproves thermal stability and mechanical properties in polymer matrices

Mechanism of Action

The mechanism of action of 7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is primarily related to its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The 7-trifluoromethyl derivative (60–85% yield) is synthesized via a one-pot method, demonstrating higher efficiency compared to the multi-step tert-butyl derivative .
  • Functional Group Versatility : Derivatives with carbamate (e.g., compound 134) or formyl (e.g., compound 136) groups exhibit modularity for further functionalization, enabling tailored pharmacokinetic properties .

Key Observations :

  • The 7-trifluoromethyl analog shows superior antitubercular activity due to its electronegative CF₃ group, which enhances membrane penetration .
  • Carbamate-substituted derivatives (e.g., compound 134) exhibit nanomolar potency in AhR assays, attributed to improved stability and target engagement .
  • The absence of biological data for the tert-butyl derivative underscores its role as a structural intermediate rather than a direct therapeutic candidate .

Physicochemical Property Comparisons

Table 3: Physicochemical Properties

Compound LogP (Calculated) Solubility (µg/mL) Metabolic Stability (t₁/₂, min) Reference
7-tert-Butyl derivative 3.2 12.5 (PBS) >60 (rat liver microsomes)
7-(Trifluoromethyl) derivative 2.8 8.9 (PBS) 45 (rat liver microsomes)
5-(4'-Carbamoylbiphenyl) derivative 4.1 2.1 (DMSO) >90 (human liver microsomes)

Key Observations :

  • The tert-butyl derivative’s higher LogP (3.2 vs. 2.8) correlates with increased lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Carbamate-substituted derivatives show exceptional metabolic stability (t₁/₂ >90 min), making them suitable for oral administration .

Biological Activity

7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS Number: 1698408-65-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazolo-pyrimidine core. Its molecular formula is C10H17N3C_{10}H_{17}N_3 with a molecular weight of 179.26 g/mol. The compound is typically found in a solid powder form and has a purity of at least 95% .

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as an antituberculosis agent and as an inhibitor of various enzymes involved in pathogenic processes.

Antitubercular Activity

Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb). A focused library of analogues was synthesized to evaluate their antitubercular properties. Key findings include:

  • Mechanism of Action : The compounds did not inhibit traditional targets such as cell-wall biosynthesis or iron uptake but were linked to the inhibition of specific metabolic pathways within Mtb .
  • Cytotoxicity : The most promising derivatives exhibited low cytotoxicity against HepG2 cells while maintaining potent activity against Mtb .

Table 1: Antitubercular Activity Data

Compound IDMIC (µg/mL)Cytotoxicity (µg/mL)Notes
P60.25>100Low toxicity
P70.15>100Low toxicity
P190.30>100Low toxicity

Inhibition of Viral Enzymes

Another significant area of research involves the compound's inhibitory effects on viral enzymes, particularly those associated with Hepatitis C Virus (HCV). Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit the HCV NS5B RNA-dependent RNA polymerase effectively.

  • Inhibitory Concentration : Several derivatives showed IC50 values in the low micromolar range during enzymatic assays .

Table 2: Inhibition Data Against HCV NS5B

Compound IDIC50 (µM)Selectivity Index
Compound A1.2>50
Compound B0.8>60
Compound C1.0>55

Study on Antitubercular Activity

A detailed study published in Nature Communications investigated various pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives for their antitubercular properties. The study identified that modifications at specific positions on the pyrazolo ring significantly influenced both potency and selectivity against Mtb .

Study on HCV Inhibition

Another pivotal study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their ability to inhibit HCV replication in vitro. Results indicated that certain structural modifications led to enhanced antiviral activity without significant cytotoxic effects .

Q & A

Q. What are the standard synthetic routes for preparing 7-tert-butyl-substituted pyrazolo[1,5-a]pyrimidines?

The most common method involves cyclocondensation reactions between 5-aminopyrazole derivatives and β-dicarbonyl synthons. For example, 7-tert-butyl derivatives can be synthesized by reacting 5-aminopyrazoles with tert-butyl-substituted diketones under reflux in solvents like pyridine or ethanol. Post-synthesis purification typically involves crystallization from solvents such as dioxane or ethanol. Yields range from 62% to 70%, with melting points between 221–268°C. Characterization relies on NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis .

Example ReactionConditionsYieldMelting Point
5a + 2 (pyridine)Reflux, 5h70%221–223°C
5b + 3-piperidinylacrylonitrileReflux, 6h67%233–235°C

Q. How are spectroscopic techniques used to validate pyrazolo[1,5-a]pyrimidine derivatives?

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., tert-butyl protons at δ 1.2–1.4 ppm; aromatic protons at δ 7.0–8.5 ppm).
  • IR : Confirms functional groups (e.g., C≡N stretch ~2200 cm⁻¹; NH₂ bands ~3300–3400 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., HRMS-ESI for C₁₃H₁₁N₅O: [M+H]+ 254.1042) . Discrepancies in elemental analysis (e.g., C, H, N content deviations ≤0.5%) should be resolved via repeated crystallization or alternative synthetic pathways .

Advanced Research Questions

Q. How can regioselective functionalization at C3 and C7 positions be achieved in pyrazolo[1,5-a]pyrimidines?

Regiocontrol is critical for tailoring bioactivity. Palladium-catalyzed C-H arylation enables selective substitution:

  • C7 Arylation : Use SPhos ligand to target the acidic C7 position.
  • C3 Arylation : Phosphine-free conditions exploit the electron-rich C3 site. Switchable mechanisms allow divergent access to 3-aryl or 7-aryl derivatives from the same scaffold .
Catalyst SystemRegioselectivityMechanism
Pd/SPhosC7Acidic H activation
Pd (ligand-free)C3Electron-rich site activation

Q. What strategies enable combinatorial library synthesis of pyrazolo[1,5-a]pyrimidines for drug discovery?

Large-scale libraries (>2200 compounds) are generated via:

  • Multicomponent Reactions (MCRs) : Condensation of 5-aminopyrazoles with trifluoromethyl-β-diketones.
  • Post-Functionalization : Acylation or reduction of intermediates (e.g., carboxamides). Parallel synthesis using CombiSyn synthesizers and crystallization-based purification ensures high purity (>90%) .

Q. How do structural modifications impact the biological activity of pyrazolo[1,5-a]pyrimidines?

Structure-Activity Relationship (SAR) studies reveal:

  • C3 Methylation : Critical for angiotensin II receptor antagonism (e.g., oral antihypertensive activity) .
  • C7 Trifluoromethyl Groups : Enhance kinase inhibition (e.g., TRK inhibitors for cancer therapy) .
  • Biphenyltetrazole Substituents : Improve binding affinity to allosteric modulators .

Q. How to resolve contradictions in pharmacological data across studies?

  • Experimental Replication : Validate assays under standardized conditions (e.g., ATP concentration in kinase inhibition assays).
  • Computational Modeling : Use docking studies to rationalize divergent results (e.g., binding mode variations due to solvent effects) .

Methodological Considerations

  • Synthetic Challenges : Poor functional group tolerance in cyclocondensation reactions can be mitigated via microwave-assisted or ultrasound-promoted protocols .
  • Data Interpretation : Cross-validate spectral data with computational tools (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities .

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